molecular formula C17H18O4 B1361420 4-Methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one CAS No. 307550-03-4

4-Methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one

Cat. No.: B1361420
CAS No.: 307550-03-4
M. Wt: 286.32 g/mol
InChI Key: FPBPSCOEWNGWAT-UHFFFAOYSA-N
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Description

7-Acetonyloxy-3,4-cyclohexene-8-methylcoumarin is a small molecular compound with the chemical formula C17H18O4 . It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a coumarin core with an acetonyloxy group and a cyclohexene ring.

Preparation Methods

The synthesis of 7-Acetonyloxy-3,4-cyclohexene-8-methylcoumarin involves several steps. One common method includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . This is followed by the reaction with various sodium azides to yield the desired compound. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

7-Acetonyloxy-3,4-cyclohexene-8-methylcoumarin undergoes various chemical reactions, including:

Scientific Research Applications

7-Acetonyloxy-3,4-cyclohexene-8-methylcoumarin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Acetonyloxy-3,4-cyclohexene-8-methylcoumarin involves its interaction with molecular targets such as monoamine oxidase A (MAOA). By inhibiting this enzyme, the compound can modulate the levels of neurotransmitters in the brain, potentially providing therapeutic benefits for neurological conditions .

Comparison with Similar Compounds

7-Acetonyloxy-3,4-cyclohexene-8-methylcoumarin can be compared with other coumarin derivatives, such as:

Properties

IUPAC Name

4-methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-10(18)9-20-15-8-7-13-12-5-3-4-6-14(12)17(19)21-16(13)11(15)2/h7-8H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBPSCOEWNGWAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351504
Record name 4-methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307550-03-4
Record name 4-Methyl-3-(2-oxidanylidenepropoxy)-7,8,9,10-tetrahydrobenzo(C)chromen-6-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0307550034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYL-3-(2-OXIDANYLIDENEPROPOXY)-7,8,9,10-TETRAHYDROBENZO(C)CHROMEN-6-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMR6YRF7DZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one
Reactant of Route 2
Reactant of Route 2
4-Methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one
Reactant of Route 3
Reactant of Route 3
4-Methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one
Reactant of Route 4
Reactant of Route 4
4-Methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one
Reactant of Route 5
Reactant of Route 5
4-Methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one
Reactant of Route 6
4-Methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one

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